molecular formula C24H30ClF2NO B15287239 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B15287239
M. Wt: 421.9 g/mol
InChI Key: RHYMGBAYGRUKNZ-UHFFFAOYSA-N
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Description

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[321]octane;hydrochloride is a complex organic compound with a unique structure that includes fluorinated phenyl groups and a bicyclic octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic octane framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the butyl group: This step involves alkylation reactions, where the bicyclic intermediate is treated with butyl halides in the presence of a strong base.

    Attachment of the bis(4-fluorophenyl)methoxy group: This is typically done through nucleophilic substitution reactions, where the intermediate is reacted with 4-fluorophenylmethanol derivatives under basic conditions.

    Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated phenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups may enhance its binding affinity to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[bis(4-chlorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
  • 3-[bis(4-bromophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
  • 3-[bis(4-methylphenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Uniqueness

The presence of fluorine atoms in 3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride makes it unique compared to its analogs with chlorine, bromine, or methyl groups. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and binding affinity to molecular targets.

Properties

Molecular Formula

C24H30ClF2NO

Molecular Weight

421.9 g/mol

IUPAC Name

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H

InChI Key

RHYMGBAYGRUKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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